molecular formula C32H18 B8365443 1,4-Bis(9-anthracenyl)butadiyne CAS No. 20199-20-6

1,4-Bis(9-anthracenyl)butadiyne

Cat. No. B8365443
CAS RN: 20199-20-6
M. Wt: 402.5 g/mol
InChI Key: DURPTUYRDZFOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780950B2

Procedure details

15 g (0.074 mol) of 9-ethynyl anthracene, 0.36 g (3.7 mmol) copper(I) chloride, 0.43 g (3.7 mmol) of N,N,N′,N′-tetramethylethylenediamine were put into a 500 ml round-bottomed flask equipped with a stirrer, and then dissolved in 200 ml of acetone. The resulting mixture was then vigorously stirred for two hours while purging oxygen gas, to give red-colored solid. After the reaction was completed, the solvent was mostly removed with a small amount remaining. The residue was then precipitated in 5% aqueous hydrochloric acid to obtain red-colored solid. The solid was filtered, washed sufficiently with water and ethanol, and then recrystallized from ethyl acetate, to give red-colored crystal. The red-colored crystal was recovered and then sufficiently dried in a vacuum oven at 40° C., to give 13 g (87.2% yield) of the desired product having a melting point of 280-282° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)#[CH:2].CN(C)[CH2:19][CH2:20]N(C)C>CC(C)=O.[Cu]Cl>[CH:5]1[C:4]2[C:9](=[CH:10][C:11]3[C:16]([C:3]=2[C:1]#[C:2][C:7]#[C:6][C:5]2[C:4]4[C:3]([CH:1]=[C:20]5[C:19]=2[CH:15]=[CH:14][CH:13]=[CH:12]5)=[CH:16][CH:11]=[CH:10][CH:9]=4)=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#C)C=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
0.43 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was then vigorously stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
while purging oxygen gas
CUSTOM
Type
CUSTOM
Details
to give red-colored solid
CUSTOM
Type
CUSTOM
Details
the solvent was mostly removed with a small amount
CUSTOM
Type
CUSTOM
Details
The residue was then precipitated in 5% aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to obtain red-colored solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed sufficiently with water and ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give red-colored crystal
CUSTOM
Type
CUSTOM
Details
The red-colored crystal was recovered
CUSTOM
Type
CUSTOM
Details
sufficiently dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C#CC#CC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 87.2%
YIELD: CALCULATEDPERCENTYIELD 873%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.